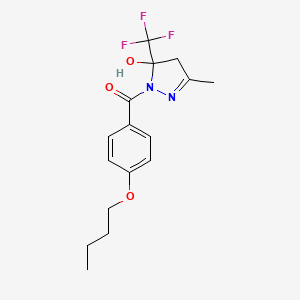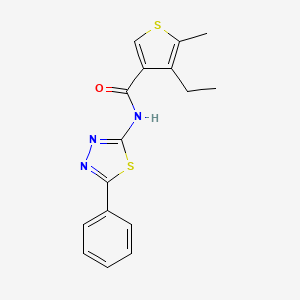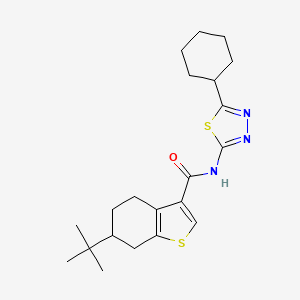![molecular formula C21H27N3O2S B4266558 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4266558.png)
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide
Overview
Description
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide, also known as A-438079, is a potent and selective antagonist of P2X7 receptors. P2X7 receptors are ATP-gated ion channels expressed on immune cells, including macrophages and microglia, and are involved in the regulation of inflammation and immune response. A-438079 has been widely used in scientific research to investigate the role of P2X7 receptors in various physiological and pathological processes.
Mechanism of Action
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide acts as a competitive antagonist of P2X7 receptors, binding to the ATP-binding site and blocking the channel pore. P2X7 receptors are activated by extracellular ATP, which leads to the influx of calcium and sodium ions and the release of pro-inflammatory cytokines. N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide inhibits these effects by preventing ATP from binding to the receptor and blocking the ion channel.
Biochemical and physiological effects:
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of cytokine release, reduction of neuropathic pain, and suppression of cancer cell growth and metastasis. These effects are mediated by the blockade of P2X7 receptors and the downstream signaling pathways involved in inflammation, pain, and cancer progression.
Advantages and Limitations for Lab Experiments
The advantages of using N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide in lab experiments include its high potency and selectivity for P2X7 receptors, which allows for specific modulation of this target without affecting other ion channels or receptors. N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide is also relatively stable and easy to handle, making it suitable for in vitro and in vivo studies. However, the limitations of using N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide include its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings. Additionally, the effects of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide may be influenced by other factors, such as the concentration and duration of exposure, which need to be carefully controlled in order to obtain reliable results.
Future Directions
There are several potential future directions for the use of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide in scientific research. One area of interest is the role of P2X7 receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide has been shown to reduce neuroinflammation and improve cognitive function in animal models of these diseases, suggesting that P2X7 receptor antagonists may have therapeutic potential for treating neurodegeneration. Another area of interest is the development of novel P2X7 receptor antagonists with improved pharmacokinetic properties and reduced toxicity, which could lead to the development of new drugs for the treatment of inflammation, pain, and cancer.
Scientific Research Applications
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide has been extensively used in scientific research to investigate the role of P2X7 receptors in various physiological and pathological processes, including inflammation, pain, neurodegeneration, and cancer. For example, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide has been shown to inhibit the release of pro-inflammatory cytokines from macrophages and microglia, reduce neuropathic pain in animal models, and suppress the growth and metastasis of cancer cells. N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide has also been used as a tool to study the pharmacology and signaling pathways of P2X7 receptors.
properties
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-14-3-4-15(2)19(7-14)27(25,26)23-20-5-6-24(22-20)21-11-16-8-17(12-21)10-18(9-16)13-21/h3-7,16-18H,8-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWDAKAAFKBWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Adamantan-1-YL)-1H-pyrazol-3-YL]-2,5-dimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-methyl-1-[(5-methyl-3-thienyl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266527.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266531.png)
![3-cyclopropyl-5-(difluoromethyl)-1-[(5-ethyl-3-thienyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266536.png)

![1-(5-chloro-2-methylphenyl)-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4266541.png)
![methyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4266544.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4266552.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4266563.png)
![6-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4266578.png)

![1-[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4266585.png)